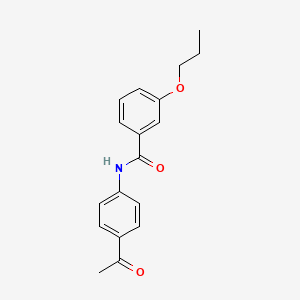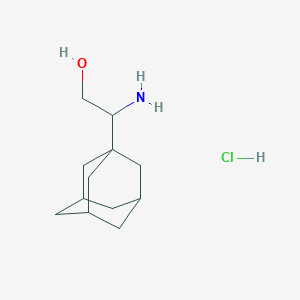![molecular formula C24H22N2O3 B5231673 N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5231673.png)
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. ABT-737 has been extensively studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide targets anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Bcl-w. These proteins are overexpressed in many cancer cells, leading to resistance to apoptosis and increased cell survival. N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide binds to the BH3-binding groove of these proteins, displacing pro-apoptotic proteins and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has limited efficacy as a single agent in clinical trials due to the development of resistance mechanisms in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has several advantages for lab experiments, including its small size, high potency, and specificity for anti-apoptotic proteins of the Bcl-2 family. However, N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has limitations, including its limited efficacy as a single agent in clinical trials and the development of resistance mechanisms in cancer cells.
Orientations Futures
For the development of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide and related compounds include the development of combination therapies, second-generation inhibitors, and the use of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide as a tool compound for studying the role of anti-apoptotic proteins in cancer cell survival and drug resistance.
Méthodes De Synthèse
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide was first synthesized by Abbott Laboratories using a convergent synthetic route. The synthesis involves the reaction of 2-methoxy-N-(phenylmethyl)benzamide with N-(1-benzyl-1H-pyrrol-2-yl)carbamic acid, followed by a Suzuki coupling reaction with 2-bromo-1-phenylethylene. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Propriétés
IUPAC Name |
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-22-15-9-8-14-20(22)23(27)26-21(16-18-10-4-2-5-11-18)24(28)25-17-19-12-6-3-7-13-19/h2-16H,17H2,1H3,(H,25,28)(H,26,27)/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZWOLQSNHRWRF-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5231600.png)
![2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5231604.png)
![N-benzyl-1-(2-cyclohexylethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5231606.png)
![1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B5231614.png)
![4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5231618.png)
![1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5231621.png)
![dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B5231633.png)
![3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5231656.png)
![N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5231661.png)
![ethyl 4-{[(2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thien-3-yl)carbonyl]amino}benzoate](/img/structure/B5231669.png)

![2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol](/img/structure/B5231703.png)